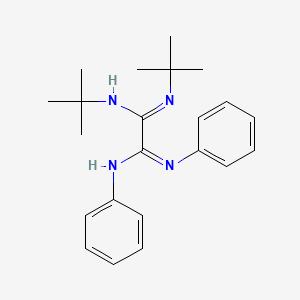
(1Z,2E)-N~1~,N'~1~-Di-tert-butyl-N~2~,N'~2~-diphenylethanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features two phenyl groups and two tert-butyl groups attached to an ethanediimidamide backbone, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide typically involves the reaction of di-tert-butylamine with benzaldehyde under specific conditions to form the intermediate imine. This intermediate is then subjected to further reactions, including hydrogenation and cyclization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide analogs: Compounds with similar structural motifs but different substituents.
Di-tert-butyl imidamides: Compounds with similar tert-butyl groups but different aromatic substituents.
Uniqueness
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide stands out due to its specific combination of tert-butyl and phenyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
121264-09-3 |
|---|---|
Molecular Formula |
C22H30N4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-N,2-N'-ditert-butyl-1-N,1-N'-diphenylethanediimidamide |
InChI |
InChI=1S/C22H30N4/c1-21(2,3)25-20(26-22(4,5)6)19(23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3,(H,23,24)(H,25,26) |
InChI Key |
BJJWNXWMMSYENT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=NC(C)(C)C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

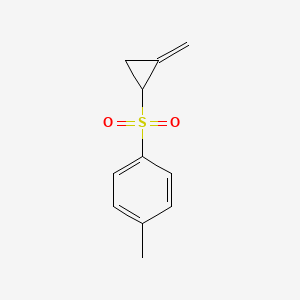
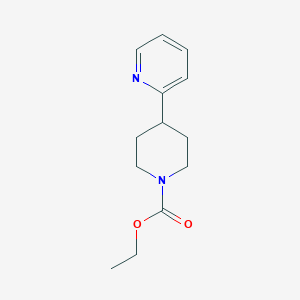

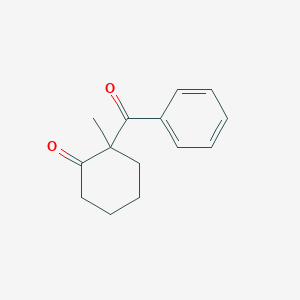
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)


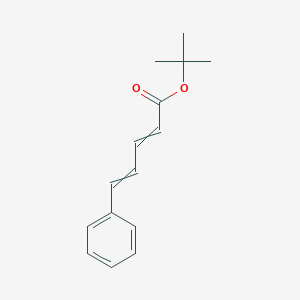
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
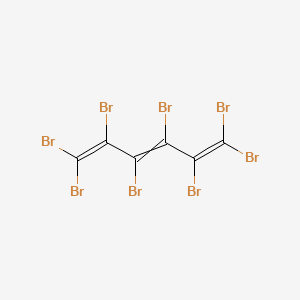
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
